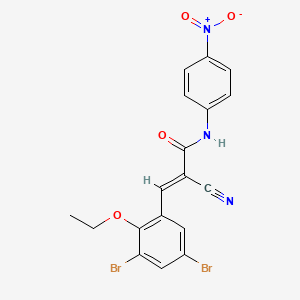
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, dibromo substituents, an ethoxy group, and a nitrophenyl group, making it a molecule of interest in various chemical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could start with the bromination of 2-ethoxyphenyl compounds, followed by the introduction of the cyano group through nucleophilic substitution. The final step might involve the formation of the enamide linkage through a condensation reaction with 4-nitroaniline under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or reduce the cyano group to an amine.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group could yield an amine derivative, while substitution of bromine atoms could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features could be explored for activity against specific biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their reactivity and functional groups make them suitable for various applications.
作用機序
The mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- (E)-2-cyano-3-(3,5-dibromo-2-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
- (E)-2-cyano-3-(3,5-dichloro-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Uniqueness
The uniqueness of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide lies in its specific substituents, which can influence its reactivity and potential applications. The presence of both bromine and nitro groups, along with the cyano and ethoxy functionalities, provides a distinct chemical profile compared to similar compounds.
特性
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2N3O4/c1-2-27-17-11(8-13(19)9-16(17)20)7-12(10-21)18(24)22-14-3-5-15(6-4-14)23(25)26/h3-9H,2H2,1H3,(H,22,24)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOPABOZXQVYIW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
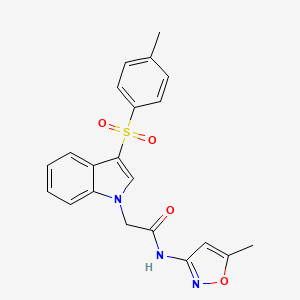
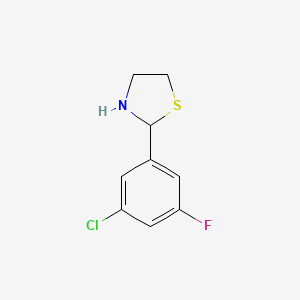
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
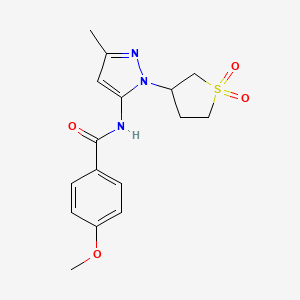
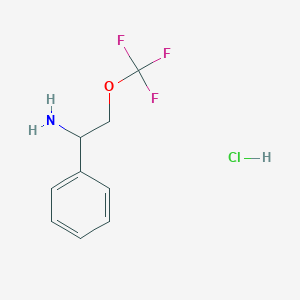
![ethyl 4-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
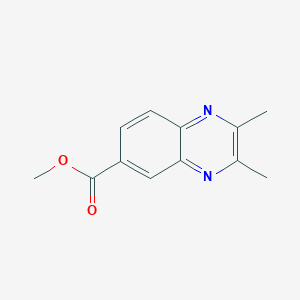
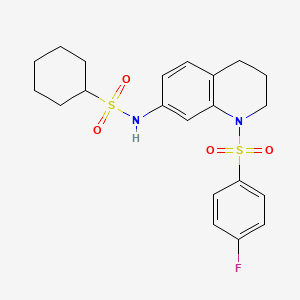
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)
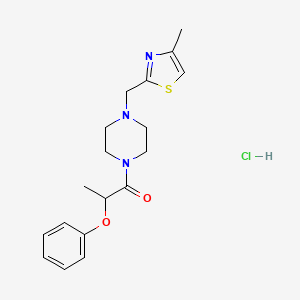
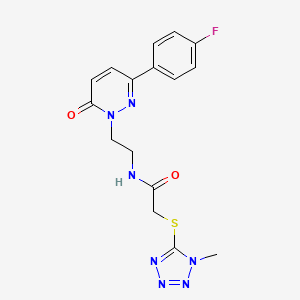
![6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2865470.png)
![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)
